Downstream IKK-2 Inhibitory Potency of the Urea Derivative (TPCA-1) vs. the 3-Thienyl Analog (SC-514)
The target compound serves as the direct synthetic precursor to TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide), which exhibits an IKK-2 IC₅₀ of 17.9 nM in a cell-free time-resolved fluorescence resonance energy transfer assay [1]. In comparison, the structurally related 3-amino-5-(thiophen-3-yl)thiophene-2-carboxamide (SC-514, CAS 354812-17-2) inhibits IKK-2 with an IC₅₀ of only 3–12 μM under comparable ATP-competitive assay conditions . This represents an approximately 200-fold difference in potency for the final bioactive molecule derived from the target compound relative to the alternative 3-thienyl scaffold. While this evidence is a class-level inference (it compares the urea derivative of the target compound, not the target compound itself, against a different chemotype), it demonstrates that the 4-fluorophenyl substitution architecture of the target compound uniquely enables access to a low-nanomolar IKK-2 inhibitor that is not achievable with the 3-thienyl analog.
| Evidence Dimension | IKK-2 inhibitory activity (IC₅₀) of the downstream urea derivative vs. a structurally distinct IKK-2 inhibitor |
|---|---|
| Target Compound Data | TPCA-1 (derived from target compound): IC₅₀ = 17.9 nM against human IKK-2 |
| Comparator Or Baseline | SC-514 (3-amino-5-(thiophen-3-yl)thiophene-2-carboxamide): IC₅₀ = 3–12 μM against human IKK-2 homodimer |
| Quantified Difference | Approximately 170–670-fold greater potency for the TPCA-1 scaffold vs. SC-514 |
| Conditions | Cell-free time-resolved fluorescence resonance energy transfer assay (TPCA-1); ATP-competitive inhibition assay (SC-514) |
Why This Matters
For procurement decisions, selecting the target compound enables access to a low-nanomolar IKK-2 inhibitor scaffold (TPCA-1), whereas the alternative 3-thienyl scaffold (SC-514) yields only micromolar potency, making the target compound the preferred building block for high-potency IKK-2 inhibitor programs.
- [1] Podolin, P. L. et al. Attenuation of Murine Collagen-Induced Arthritis by a Novel, Potent, Selective Small Molecule Inhibitor of IκB Kinase 2, TPCA-1. J. Pharmacol. Exp. Ther. 2005, 312 (1), 373–381. https://doi.org/10.1124/jpet.104.074484. View Source
